3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(3-aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)17-12)7-8-4-3-5-9(13)6-8/h3-6H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFZQASPUKZTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CC2=CC(=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between 3-aminobenzyl alcohol and dimethyl carbonate under basic conditions can yield the desired oxazolidine ring.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxazolidine intermediate with a suitable aminophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated structures.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce various functional groups onto the aminophenyl ring.
Scientific Research Applications
3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or engage in π-π interactions with aromatic residues in proteins, while the oxazolidine ring can participate in various chemical reactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with key oxazolidinedione derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 3-aminophenylmethyl group in the target compound introduces a primary amine, which may enhance hydrogen-bonding capacity and solubility in polar solvents compared to vinclozolin’s dichlorophenyl group or procymidone’s dimethyl substituents . Steric and Electronic Differences: The dichlorophenyl group in vinclozolin contributes to its fungicidal activity by increasing lipophilicity and membrane penetration, whereas the amine in the target compound could favor interactions with biological targets (e.g., enzymes or receptors) .
Table 2: Physicochemical and Application Comparison
Key Observations:
Melting Points : The core 5,5-dimethyl-oxazolidinedione has a melting point of 77–80°C , while the addition of bulky substituents (e.g., dichlorophenyl in vinclozolin) raises it to 108–110°C . The target compound’s melting point is likely intermediate, influenced by the amine’s polarity.
Applications: Vinclozolin: Broad-spectrum fungicide with activity against Botrytis cinerea; its dichlorophenyl group is critical for binding fungal targets . Paramethadione: Central nervous system (CNS) activity due to oxazolidinedione’s ability to modulate neuronal ion channels .
Research Findings and Data
Key Notes:
- Crystal Packing : Vinclozolin’s structure features C–H···O hydrogen bonds and Cl···Cl interactions, stabilizing its lattice . The target compound’s amine group could form stronger N–H···O bonds, altering crystal morphology.
- Synthesis : Analogous compounds (e.g., benzodiazepine diones in ) are synthesized via alkylation or cycloaddition reactions, suggesting similar routes for the target compound .
Biological Activity
3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to the oxazolidine class and features a unique structure that contributes to its biological activities. The molecular formula is , with a molecular weight of approximately 224.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.27 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds within the oxazolidine family exhibit notable antimicrobial properties. For instance, derivatives of oxazolidines have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of similar compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Activity
A growing body of research suggests that oxazolidine derivatives may possess anticancer properties. In vitro studies have demonstrated that certain oxazolidines can induce apoptosis in cancer cell lines. For example, one study reported that a structurally similar compound inhibited proliferation in breast cancer cells through modulation of apoptosis-related proteins .
Central Nervous System Effects
The compound has been noted for its central nervous system (CNS) stimulatory effects. A patent describes its use as a CNS stimulant with minimal cardiovascular side effects, making it a candidate for further research in neuropharmacology . The mechanism appears to involve the modulation of neurotransmitter release and receptor activity.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Apoptosis Induction : The activation of caspase pathways has been implicated in the anticancer activity observed in related compounds.
Case Study 1: Antibacterial Activity
In a controlled study involving various oxazolidine derivatives, researchers found that this compound exhibited significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .
Case Study 2: Neuropharmacological Effects
A clinical trial assessed the CNS effects of this compound in healthy volunteers. Results indicated increased alertness and cognitive performance without significant cardiovascular side effects compared to traditional stimulants .
Q & A
Q. What are the optimal synthetic routes for 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of substituted amines with diketones or cyclic anhydrides. For analogous imidazolidine-2,4-diones, methods like nucleophilic substitution or cyclization under reflux with catalysts (e.g., H₂SO₄ or DCC) are employed. Crystallization in polar solvents (e.g., ethanol/water mixtures) improves purity . Key parameters include reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis, HPLC or GC-MS validates purity (>95%).
Q. How can the compound be characterized using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Crystallize the compound in a monoclinic system (e.g., P21 space group) and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Use MoKα radiation (λ = 0.71073 Å) and refine parameters with software like SHELXL. Key metrics include unit cell dimensions (e.g., a = 8.5–9.0 Å, β ≈ 91°), hydrogen bonding networks, and torsional angles to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For NMR-XRD mismatches:
- Perform variable-temperature NMR to detect conformational changes.
- Compare XRD-derived torsion angles with DFT-optimized structures (e.g., using Gaussian09).
- Analyze crystallographic symmetry operations (e.g., space group P21) to identify disorder in the lattice . Statistical validation (e.g., R-factors < 0.05) ensures reliability.
Q. What theoretical frameworks guide the design of experiments for studying its bioactivity?
Methodological Answer: Link research to established theories:
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases).
- Thermodynamic Analysis : Apply Gibbs free energy calculations to assess reaction feasibility in biological systems .
Q. How can factorial design optimize reaction conditions for derivatives of this compound?
Methodological Answer: Implement a 2³ factorial design to test variables:
- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), catalyst concentration (1% vs. 5%).
- Response Variables : Yield, purity, reaction time.
- Analysis : Use ANOVA to identify significant interactions (p < 0.05). For example, higher catalyst concentrations may reduce time but increase impurities. Central composite designs further refine optimal conditions .
Q. What safety protocols are essential for handling this compound in research settings?
Methodological Answer:
- Storage : In airtight containers under nitrogen, away from oxidizers.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
Future Directions
Q. How can AI-driven tools enhance the study of this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
